![molecular formula C12H12N4O4S2 B2945598 N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 878065-28-2](/img/structure/B2945598.png)
N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential for use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Muhi-eldeen et al. (1988) focused on synthesizing a series of N-[5-(4- tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamides, including compounds similar to N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. They reported the in vitro antimicrobial activity of these compounds against various Gram-positive, Gram-negative bacteria, and Candida species, with some showing significant anti-microbial activity (Muhi-eldeen et al., 1988).
Chemoselective Acetylation in Drug Synthesis
Deepali B Magadum and G. Yadav (2018) conducted research on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study highlights the importance of such chemical transformations in the preparation of pharmaceutical compounds, potentially including derivatives of N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide (Magadum & Yadav, 2018).
Anticancer Properties
Sraa Abu-Melha (2021) synthesized a series of compounds, including N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide, and evaluated their cytotoxic activities against different cancer cell lines. Their findings could be indicative of the potential anticancer properties of related compounds, such as N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide (Abu-Melha, 2021).
Glutaminase Inhibition in Cancer Therapy
K. Shukla et al. (2012) studied the design, synthesis, and pharmacological evaluation of BPTES analogs as glutaminase inhibitors. These inhibitors are significant in cancer therapy. N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, due to its structural similarity, could potentially share similar glutaminase inhibitory properties (Shukla et al., 2012).
Synthesis of Novel Cephalosporins
properties
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S2/c17-9(6-20-8-4-2-1-3-5-8)13-11-14-15-12(22-11)21-7-10(18)16-19/h1-5,19H,6-7H2,(H,16,18)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCRPCQDQUGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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